2,7-Bis(trifluoromethyl)quinolin-4-ol

Overview

Description

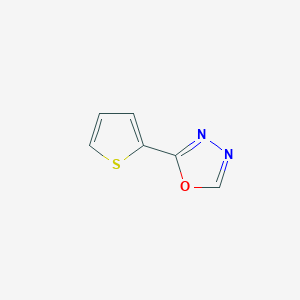

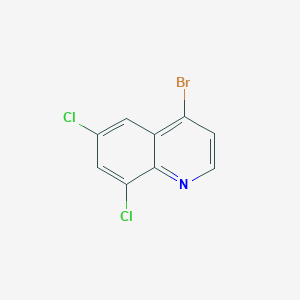

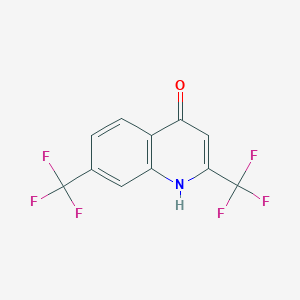

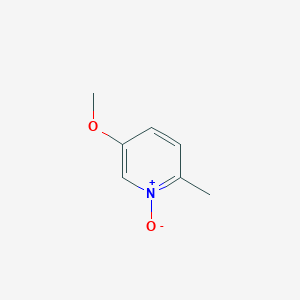

2,7-Bis(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C11H5F6NO . It is also known as 2,7-bis(trifluoromethyl)-1H-quinolin-4-one .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aniline was cyclised to the quinolinol by heating it with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid (PPA) as the catalyst . The nucleophilic alkylation was performed using the Williamson ether synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring substituted with two trifluoromethyl groups at the 2 and 7 positions and a hydroxyl group at the 4 position .Scientific Research Applications

Fluorescence Emission and Photophysical Properties

2,7-Bis(trifluoromethyl)quinolin-4-ol derivatives have been studied for their fluorescence emission and photophysical properties. Research indicates that certain aluminum complexes of 8-hydroxyquinoline derivatives, which are structurally similar to this compound, exhibit strong fluorescence emission. These complexes have enhanced quantum yields compared to their parent compounds, making them potentially useful in optical applications (Suliman, Al-Nafai, & Al-Busafi, 2014).

Anti-Proliferative Activity

Certain derivatives of this compound have been investigated for their potential antiproliferative effects against cancer cell lines. Research shows that novel compounds based on a 4-aminoquinoline scaffold, which includes structural elements of this compound, demonstrated significant activity against the MCF-7 breast cancer cell line, suggesting their potential as anticancer agents (Ghorab, Al-Said, & Arafa, 2014).

Corrosion Inhibition

Derivatives of this compound, such as bis-quinolin-8-ols, have been evaluated for their corrosion inhibitory potency. These compounds have shown considerable effectiveness in protecting steel surfaces in acidic environments, indicating their utility in industrial applications to prevent corrosion (El faydy et al., 2021).

Anti-Tubercular Activities

Certain derivatives of this compound have been studied for their anti-tubercular properties. For example, mefloquine derivatives, which include this compound motifs, have shown significant activity against Mycobacterium tuberculosis, highlighting their potential in the development of new treatments for tuberculosis (Wardell et al., 2011).

Antimalarial Activity

The antimalarial properties of this compound derivatives have been explored, with some compounds showing promising activity against Plasmodium strains. These studies contribute to the ongoing search for new antimalarial drugs, particularly in the face of drug-resistant malaria strains (Barlin & Tan, 1985).

Photocyclization and Self-Assembly

Research on derivatives of this compound has included studies on photocyclization reactions and self-assembly behaviors. These properties are of interest in the development of functional materials and fluorescent sensors (Karasawa et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2,8-Bis(trifluoromethyl)-4-quinolinol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name |

2,7-bis(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-6-7(3-5)18-9(4-8(6)19)11(15,16)17/h1-4H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTXVMVBORZGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=CC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384933 | |

| Record name | 2,7-bis(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35853-43-1 | |

| Record name | 2,7-bis(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)